molecular formula C20H16N4O2 B10997681 2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B10997681
M. Wt: 344.4 g/mol
InChI Key: PPMRPSPBVVABKJ-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a pyridine moiety and a methoxy-substituted benzamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyridine ring and the methoxy-substituted benzamide group. Key steps in the synthesis may include:

    Cyclization: Formation of the benzimidazole ring through cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Nucleophilic Substitution: Introduction of the pyridine ring via nucleophilic substitution reactions.

    Amidation: Coupling of the methoxy-substituted benzamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may act as an allosteric activator of certain enzymes, enhancing their catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of the benzimidazole ring fused with the pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

2-methoxy-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C20H16N4O2/c1-26-18-7-3-2-6-15(18)20(25)22-14-8-9-16-17(11-14)24-19(23-16)13-5-4-10-21-12-13/h2-12H,1H3,(H,22,25)(H,23,24)

InChI Key

PPMRPSPBVVABKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4

Origin of Product

United States

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